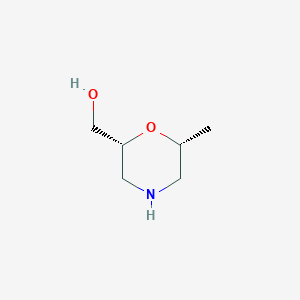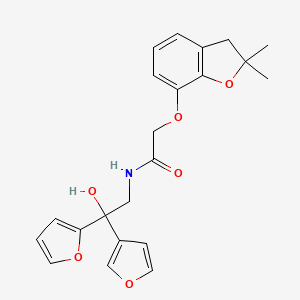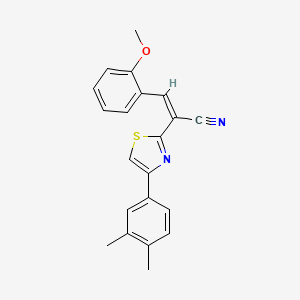
(E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H17BrN2O3S2 and its molecular weight is 441.36. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
The compound (E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is part of a class of chemicals known as thiazolidinones, which have been extensively studied for their potential biological activities. The synthesis of similar thiazolidin-4-ones involves the condensation of aldehydes with 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic acid and sodium acetate, yielding various derivatives. These compounds, when treated with morpholine, form thiazolin-4-one derivatives, suggesting a versatile synthetic pathway that could potentially apply to the synthesis of (E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one (Kandeel, 2006).
Antimicrobial Applications
Thiazolidinone derivatives have shown significant antimicrobial activity. For instance, novel derivatives prepared from biphenyl-4-carboxylic acid exhibited considerable in vitro antimicrobial effectiveness against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger. Among these, certain derivatives were identified as highly effective antimicrobial compounds, highlighting the potential of thiazolidinone derivatives in antimicrobial applications (Deep et al., 2014).
Anticancer and QSAR Studies
Thiazolidinone derivatives, including those combined with quinazolinone, have been synthesized and evaluated for their anticancer properties. These compounds were tested against human colon cancer cell lines, with some showing higher potency than standard drugs like 5-fluorouracil. Quantitative structure-activity relationship (QSAR) models suggested that the antimicrobial activity of these derivatives is influenced by topological and electronic parameters, indicating a methodical approach to enhancing their biological activities (Deep et al., 2013).
Supramolecular Self-Assembly
Thioxothiazolidinone derivatives exhibit interesting supramolecular assembly behaviors due to hydrogen bonding and diverse π-hole interactions. A study on 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives revealed that noncovalent interactions, including C-H⋯π, π⋯π, and lp⋯π-hole interactions, play a significant role in stabilizing three-dimensional supramolecular frameworks. These findings suggest potential applications in material science and nanotechnology (Andleeb et al., 2017).
Propriétés
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S2/c18-13-3-1-2-12(10-13)11-14-16(22)20(17(24)25-14)5-4-15(21)19-6-8-23-9-7-19/h1-3,10-11H,4-9H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSPDFMZCHVFI-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)
![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)
![1-[(3-Nitrobenzyl)amino]propan-2-ol](/img/structure/B2973248.png)
![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)
![2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2973250.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2973252.png)
![2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2973253.png)

![N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2973257.png)
![Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2973258.png)

![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)